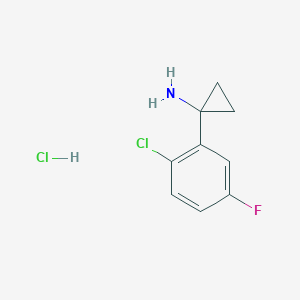

![molecular formula C18H17N3O2S B2929407 6-(4-Phenylpiperazin-1-yl)[1,3]dioxolo[4,5-f][1,3]benzothiazole CAS No. 863001-64-3](/img/structure/B2929407.png)

6-(4-Phenylpiperazin-1-yl)[1,3]dioxolo[4,5-f][1,3]benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

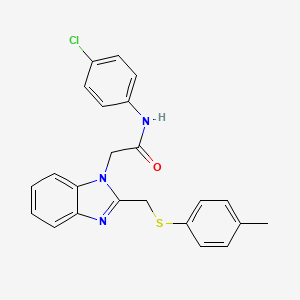

“6-(4-Phenylpiperazin-1-yl)[1,3]dioxolo[4,5-f][1,3]benzothiazole” is a chemical compound with the molecular formula C18H17N3O2S . It’s a complex organic molecule that has potential applications in various fields .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of [1,3]-Dioxolo[4,5-f]benzodioxole (DBD) fluorescent dyes has been reported, starting from commercially available reactants such as sesamol and 1,2,4,5-tetrachlorobenzene . The core units can be prepared in a simple manner, and then the benzene core can be derivatized via lithiation .Molecular Structure Analysis

The molecular structure of “6-(4-Phenylpiperazin-1-yl)[1,3]dioxolo[4,5-f][1,3]benzothiazole” is complex, with a phenylpiperazine group attached to a dioxolobenzothiazole ring . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(4-Phenylpiperazin-1-yl)[1,3]dioxolo[4,5-f][1,3]benzothiazole” can be found in databases like PubChem . It provides information about the structure, chemical names, classification, and more .Scientific Research Applications

Inhibition of C1s Protease in Complement Pathway

6-(4-Phenylpiperazin-1-yl)pyridine-3-carboximidamide: , a derivative of the compound , has been identified as a selective, competitive inhibitor of C1s protease . This enzyme plays a crucial role in the classical complement pathway, which is part of the immune system. The inhibition of C1s can prevent the cleavage of downstream components, potentially controlling complement-mediated diseases.

Alzheimer’s Disease Treatment

Derivatives of the compound have been synthesized and evaluated as acetylcholinesterase inhibitors (AChEIs) . These inhibitors are used in the treatment of Alzheimer’s disease to alleviate symptoms by increasing the levels of acetylcholine in the brain, which is essential for memory and cognition.

Anxiolytic Activity

The compound has been studied for its potential anxiolytic activity . Anxiolytics are medications that inhibit anxiety. While the specific details of the study are not provided in the search results, the investigation into such activity suggests a possible application in psychiatric medication.

Crystallographic Studies

The crystal structure of related compounds has been determined . Understanding the crystal structure can be vital for drug design and predicting the physical properties of new derivatives.

Future Directions

The future directions for research on “6-(4-Phenylpiperazin-1-yl)[1,3]dioxolo[4,5-f][1,3]benzothiazole” and related compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the development of increasingly potent and selective analogs of A1 for both research and therapeutic purposes has been suggested .

Mechanism of Action

Target of Action

The primary targets of 6-(4-Phenylpiperazin-1-yl)[1,3]dioxolo[4,5-f][1,3]benzothiazole are enzymes of the histone deacetylase family (HDACs) and acetylpolyamine amidohydrolases (APAHs) from Pseudomonas aeruginosa . These enzymes are physiologically highly relevant targets in different indication areas .

Mode of Action

The compound interacts with its targets by binding to the highly conserved deacetylase binding domain with Zn 2+ ion at the bottom of the binding pocket . This interaction leads to the inhibition of these enzymes .

Biochemical Pathways

The inhibition of HDACs and APAHs affects the polyamine metabolism . Polyamines have been reported to interfere with biofilm formation , a major success strategy of the notorious hospital pathogen P. aeruginosa .

Pharmacokinetics

The compound’s molecular weight is 33941, which is within the acceptable range for good bioavailability according to Lipinski’s rule of five.

Result of Action

The result of the compound’s action is the inhibition of HDACs and APAHs, leading to disruption of polyamine metabolism and potentially affecting biofilm formation . This could have significant implications for the treatment of infections caused by P. aeruginosa .

properties

IUPAC Name |

6-(4-phenylpiperazin-1-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-2-4-13(5-3-1)20-6-8-21(9-7-20)18-19-14-10-15-16(23-12-22-15)11-17(14)24-18/h1-5,10-11H,6-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMVIBHBAFSZDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC5=C(C=C4S3)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-((4-bromobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2929325.png)

![1-Benzoyl-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2929333.png)

![2-{2-[(2,6-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2929334.png)

![2,4-dimethyl-6-(methylsulfanyl)-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrimidine-5-carboxamide](/img/structure/B2929345.png)

![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2929346.png)